Tolrestat - 82964-04-3

Tolrestat

Catalog Number: EVT-285930
CAS Number: 82964-04-3
Molecular Formula: C16H14F3NO3S
Molecular Weight: 357.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tolrestat (systematic name: N-[[5-(trifluoromethyl)-6-methoxy-1-naphthalenyl]thioxomethyl]-N-methylglycine) is a synthetic organic compound classified as an aldose reductase inhibitor (ARI). [, , ] ARIs are a class of compounds that inhibit the enzyme aldose reductase, which plays a role in the metabolism of glucose via the polyol pathway. [, , , , ]

Tolrestat is primarily utilized in scientific research to investigate the role of the polyol pathway in various physiological and pathological processes, particularly in the context of diabetic complications. [, , , , , , , , , ]

Synthesis Analysis

Tolrestat synthesis involves multiple steps, with a key intermediate being 6-methoxy-5-trifluoromethyl-1-naphthoic acid. [] This intermediate is synthesized and subsequently reacted with sarcosine methyl ester hydrochloride. The resulting product undergoes thioamide formation and hydrolysis to yield Tolrestat. []

A radiolabeled version, [¹⁴C]-Tolrestat, can be synthesized by incorporating [¹⁴C]carbon dioxide during the carbonation of the lithiated precursor to 6-methoxy-5-trifluoromethyl-1-naphthoic acid. [] This radiolabeled compound is valuable for pharmacokinetic and metabolic disposition studies. []

Various synthetic strategies have been explored to generate Tolrestat analogs, aiming to enhance potency and selectivity. One approach involves introducing additional substituents to the naphthalene ring system, such as halogens or primary amide groups. [] Another approach explores the creation of conformationally rigid analogs by synthesizing naphthalene-fused γ-, δ-, and ε-lactams. []

Molecular Structure Analysis

Tolrestat's molecular structure consists of a naphthalene ring system substituted with a trifluoromethyl group, a methoxy group, and a thioxoacetyl-N-methylglycine side chain. [, ] This structure shares similarities with other ARIs, contributing to its ability to bind to the enzyme's active site. [, ]

Crystallographic studies of Tolrestat bound to aldose reductase have provided insights into its interactions within the enzyme's active site. [, ] These studies revealed that Tolrestat forms hydrogen bonds and van der Waals interactions with specific amino acid residues, influencing its inhibitory activity. [, ]

Mechanism of Action

Tolrestat acts as a competitive inhibitor of aldose reductase. [, , , ] The enzyme aldose reductase catalyzes the reduction of glucose to sorbitol, the first step in the polyol pathway. [, , , , ] By inhibiting this enzyme, Tolrestat prevents the accumulation of sorbitol, which is implicated in the pathogenesis of diabetic complications. [, , , , ]

Studies have demonstrated that Tolrestat effectively inhibits sorbitol accumulation in various tissues, including the lens, sciatic nerve, and diaphragm, in models of experimental diabetes. [, , ] This inhibition has been linked to improvements in nerve conduction velocity, endoneurial blood flow, and other physiological parameters. [, ]

Physical and Chemical Properties Analysis

Tolrestat is a white to off-white crystalline powder. [] Specific data regarding its melting point, boiling point, solubility, and other physicochemical properties are not extensively reported in the provided research articles.

Applications
  • Diabetic Neuropathy: Tolrestat has been extensively investigated for its potential to prevent or ameliorate diabetic neuropathy, a common and debilitating complication of diabetes. [, , , , , , , , , ] Studies have examined its effects on nerve conduction velocity, neuropathic symptoms, and nerve fiber degeneration. [, , , , , , , , , ]

  • Diabetic Nephropathy: Research has explored the use of Tolrestat in preventing or slowing the progression of diabetic nephropathy, a serious kidney disease. [, , , , ] Studies have assessed its impact on albuminuria, glomerular filtration rate, and mesangial cell dysfunction. [, , , , ]

  • Diabetic Retinopathy: Tolrestat's potential in preventing or treating diabetic retinopathy, a leading cause of blindness, has been investigated. [, , ] Studies have evaluated its effects on retinal capillary basement membrane thickening, pericyte loss, and other retinal changes. [, , ]

  • Diabetic Cataracts: Tolrestat has been studied for its ability to inhibit the development of diabetic cataracts. [, ] Research has explored its impact on lens opacification, polyol accumulation, and oxidative stress in the lens. [, ]

  • Other Applications: Beyond diabetes, Tolrestat has been utilized in research related to hearing impairment, [] macrophage chemotaxis, [] vascular smooth muscle cell proliferation, [] and ascorbic acid metabolism. []

Future Directions

While Tolrestat has shown promise in preclinical studies, its clinical use has been limited due to safety concerns and modest efficacy in some trials. [, ] Future research directions for Tolrestat in scientific research may include:

  • Developing safer and more potent analogs: Synthesizing Tolrestat analogs with improved potency and selectivity for aldose reductase, while minimizing off-target effects, could enhance its therapeutic potential. [, , , ]

  • Elucidating the complex interplay between the polyol pathway and other metabolic pathways: Further research is needed to fully understand the intricate interactions of the polyol pathway with other metabolic pathways, such as oxidative stress, inflammation, and advanced glycation end product formation, in the development of diabetic complications. [, , , ]

  • Exploring combination therapies: Investigating the efficacy of Tolrestat in combination with other therapeutic agents, such as antioxidants, anti-inflammatory drugs, or advanced glycation end product inhibitors, could potentially enhance its therapeutic benefits. []

  • Utilizing Tolrestat as a tool to further investigate the role of aldose reductase in other diseases: Given its established role in glucose metabolism, further research is warranted to explore the potential involvement of aldose reductase and the potential utility of Tolrestat in other diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders. []

Oxo-Tolrestat

Compound Description: Oxo-Tolrestat (N-((5-(trifluoromethyl)-6-methoxy-1-naphthalenyl)oxo-methyl)-N-methylglycine) is a metabolite of Tolrestat formed by hydrolysis of the thioamide sulfur bond. []

Relevance: Sorbinil is structurally similar to Tolrestat, both being ARIs. [, ] Studies comparing their efficacy in preventing naphthalene cataract showed Sorbinil to be less effective than Tolrestat. [] In a comparative study on site-directed, mutant, human AR enzymes, Sorbinil showed a 1000-fold decrease in activity when Trp111 was replaced with alanine, while Tolrestat's activity remained unaffected. []

Epalrestat

Compound Description: Epalrestat is an aldose reductase inhibitor. [, ] It is considered a non-competitive inhibitor of aldo-ketone reductase 1B1 (AKR1B1) alongside Tolrestat. []

Ponalrestat

Compound Description: Ponalrestat is an aldose reductase inhibitor. [, ] A large-scale 18-month study of Ponalrestat in patients with peripheral neuropathy showed no improvement in nerve conduction velocities. []

Alrestatin

Compound Description: Alrestatin is an aldose reductase inhibitor. []

Relevance: Alrestatin, alongside Sorbinil and Ponalrestat, represents early ARIs whose research primarily holds historical interest due to efficacy and toxicity issues. Tolrestat, in contrast, has demonstrated more promising results. []

ARI-509

Compound Description: ARI-509 is an aldose reductase inhibitor. [] Similar to Tolrestat, ARI-509 exposure in normal glucose conditions increased PKC activity and total PKC-alpha and -beta2 accumulation. In high glucose conditions, both compounds prevented increased total PKC-epsilon and membrane-associated PKC-delta and -epsilon. []

Relevance: Both ARI-509 and Tolrestat are ARIs exhibiting similar effects on PKC activity and isoform levels in mesangial cells exposed to normal and high glucose conditions. [] This suggests that both compounds share a similar mechanism of action in modulating PKC activity via polyol pathway inhibition.

Aminoguanidine

Compound Description: Aminoguanidine is an inhibitor of advanced glycation end products (AGE) formation. [] It has shown potential in protecting retinal pericytes from glucose toxicity in vitro and preventing renal changes in diabetic rats. [, ]

Relevance: Aminoguanidine offers a different therapeutic approach compared to Tolrestat in managing diabetic complications. While Tolrestat targets the polyol pathway, Aminoguanidine inhibits AGE formation. [, ] Combining these agents may provide a more comprehensive strategy for preventing diabetic complications.

Zopolrestat

Compound Description: Zopolrestat is an aldose reductase inhibitor. []

Relevance: Zopolrestat, along with Sorbinil and Tolrestat, was studied for its binding affinity to human AR. Replacing Trp20 with alanine significantly reduced the inhibitory activity of all three compounds, highlighting this residue's importance in inhibitor binding. []

Properties

CAS Number

82964-04-3

Product Name

Tolrestat

IUPAC Name

2-[[6-methoxy-5-(trifluoromethyl)naphthalene-1-carbothioyl]-methylamino]acetic acid

Molecular Formula

C16H14F3NO3S

Molecular Weight

357.3 g/mol

InChI

InChI=1S/C16H14F3NO3S/c1-20(8-13(21)22)15(24)11-5-3-4-10-9(11)6-7-12(23-2)14(10)16(17,18)19/h3-7H,8H2,1-2H3,(H,21,22)

InChI Key

LUBHDINQXIHVLS-UHFFFAOYSA-N

SMILES

CN(CC(=O)O)C(=S)C1=CC=CC2=C1C=CC(=C2C(F)(F)F)OC

Solubility

Soluble in DMSO

Synonyms

AY 27773
AY-27,773
N-((5-(trifluoromethyl)-6-methoxy-1-naphthalenyl)thioxomethyl)-N-methylglycine
N-5-trifluoromethyl-6-methoxy-1-thionaphthoyl-N-methylglycine
tolrestat

Canonical SMILES

CN(CC(=O)O)C(=S)C1=CC=CC2=C1C=CC(=C2C(F)(F)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.